4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde
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Overview
Description
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C22H15F7O. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde typically involves the reaction of 3,5-difluoro-4’-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester with iodine pentafluoride (IF5) and triethylamine trihydrofluoride salt (NEt3·3HF) in ethyl acetate. The reaction is carried out at 65°C for six hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4’-ethyl-3,5-difluorobiphenyl
- 1,1’-Biphenyl, 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4’-ethyl-3,5-difluoro
Uniqueness
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds.
Properties
CAS No. |
685563-70-6 |
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Molecular Formula |
C14H5F7O2 |
Molecular Weight |
338.18 g/mol |
IUPAC Name |
4-[difluoro-(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C14H5F7O2/c15-8-1-6(5-22)2-9(16)12(8)14(20,21)23-7-3-10(17)13(19)11(18)4-7/h1-5H |
InChI Key |
SZSLHOCMODYOFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(OC2=CC(=C(C(=C2)F)F)F)(F)F)F)C=O |
Origin of Product |
United States |
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